
Rel-dimethyl 2,2'-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and two acetate groups attached to the ring. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor to form the tetrahydrothiophene ring, followed by the introduction of acetate groups through esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups or the ring structure.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate
- Dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate
Uniqueness
Rel-dimethyl 2,2’-((3R,4S)-tetrahydrothiophene-3,4-diyl)diacetate is unique due to its specific stereochemistry and the presence of the tetrahydrothiophene ring. This configuration can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the sulfur atom in the ring also adds to its uniqueness, as it can participate in specific interactions not possible with purely carbon-based rings.
Propiedades
Fórmula molecular |
C10H16O4S |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
methyl 2-[(3R,4S)-4-(2-methoxy-2-oxoethyl)thiolan-3-yl]acetate |
InChI |
InChI=1S/C10H16O4S/c1-13-9(11)3-7-5-15-6-8(7)4-10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
Clave InChI |
XHAWMWYMLINEFD-OCAPTIKFSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CSC[C@H]1CC(=O)OC |
SMILES canónico |
COC(=O)CC1CSCC1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


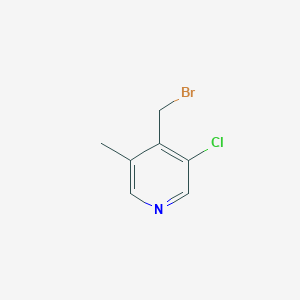
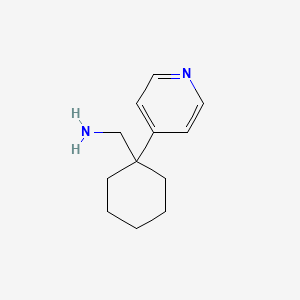
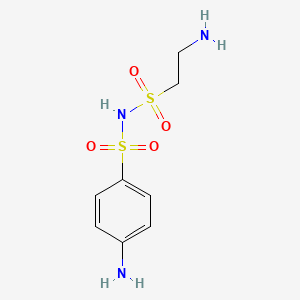
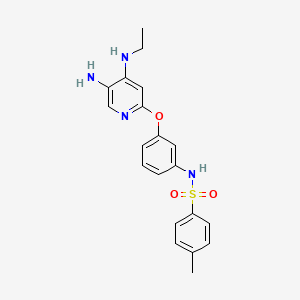
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)
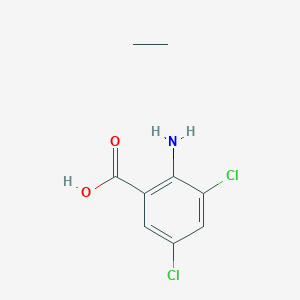
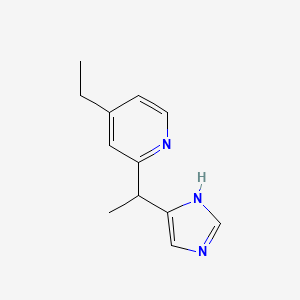
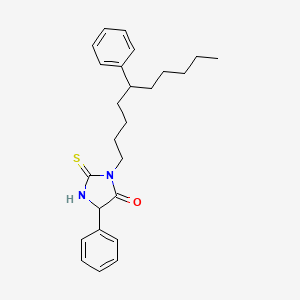
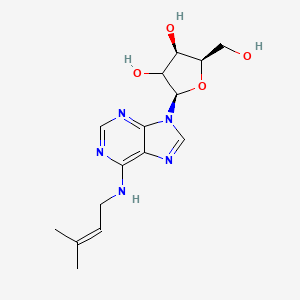
![2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B12817875.png)




